molecular formula C25H16Cl3NO4 B14930115 N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide

N-[4-chloro-2-(phenylcarbonyl)phenyl]-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B14930115
M. Wt: 500.8 g/mol
InChI Key: AWOJOCYRCHMGRX-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Furamide Core: This step involves the reaction of a suitable furan derivative with an amine to form the furamide core.

    Chlorination and Benzoylation:

    Etherification: The final step involves the etherification of the chlorinated and benzoylated intermediate with 2,4-dichlorophenol to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
  • N-(2-benzoyl-4-chlorophenyl)-2-fluorobenzamide
  • N-(2-benzoyl-4-chlorophenyl)formamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H16Cl3NO4

Molecular Weight

500.8 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C25H16Cl3NO4/c26-16-6-9-21(19(12-16)24(30)15-4-2-1-3-5-15)29-25(31)23-11-8-18(33-23)14-32-22-10-7-17(27)13-20(22)28/h1-13H,14H2,(H,29,31)

InChI Key

AWOJOCYRCHMGRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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